molecular formula C12H9Cl2NO B8588999 3,5-Dichloro-4-phenoxy-phenylamine

3,5-Dichloro-4-phenoxy-phenylamine

Cat. No.: B8588999
M. Wt: 254.11 g/mol
InChI Key: KFAAKHZTICEVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-phenoxy-phenylamine is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

3,5-dichloro-4-phenoxyaniline

InChI

InChI=1S/C12H9Cl2NO/c13-10-6-8(15)7-11(14)12(10)16-9-4-2-1-3-5-9/h1-7H,15H2

InChI Key

KFAAKHZTICEVTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 3,5-dichloro-4-phenoxy-nitrobenzene (6.1 g) and tin powder (12 g) is added dropwise concentrated hydrochloric acid (60 mL). Ethanol (60 mL) is added and the mixture is heated to reflux for approximately 1 hour. The mixture is then cooled in an ice bath and basified by addition of solid sodium hydroxide. The resulting suspension is filtered through a pad of diatomaceous earth and extracted three times with ethyl acetate. The combined organic extracts are then washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide the desired product as a yellow scolid.
Name
3,5-dichloro-4-phenoxy-nitrobenzene
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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